molecular formula C9H12N2O4S B8693637 N,N-dimethyl-4-nitrobenzenemethanesulphonamide

N,N-dimethyl-4-nitrobenzenemethanesulphonamide

Cat. No. B8693637
M. Wt: 244.27 g/mol
InChI Key: IGYMVHDFCJKCSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05300506

Procedure details

To a solution of 22.3 g of crude 4-nitro-N,N-dimethyl-benzenemethanesulfonamide (contaminated with dimethylamine hydrochloride as described above) in 45 mL of 2N hydrochloric acid, 100 mL of ethanol and 200 mL of water was added 5.0 g of 10% palladium on carbon. The mixture was hydrogenated in a Parr apparatus at 60 to 50 psi for three hours. The mixture was filtered and the ethanol removed in vacuo. The resulting aqueous solution was treated with 15% aqueous potassium hydroxide. Precipitate began forming at pH four. Addition of potassium hydroxide was continued until the pH had reached nine. The product was isolated by filtration and dried for sixteen hours at 65° C. at 0.05 mm Hg to give 21.0 g (83%, two steps) of 4-amino-N,N-dimethylbenzenemethanesulfonamide.
Quantity
22.3 g
Type
reactant
Reaction Step One
Quantity
45 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
5 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][S:11]([N:14]([CH3:16])[CH3:15])(=[O:13])=[O:12])=[CH:6][CH:5]=1)([O-])=O.[OH-].[K+]>Cl.C(O)C.O.[Pd]>[NH2:1][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][S:11]([N:14]([CH3:16])[CH3:15])(=[O:13])=[O:12])=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
Quantity
22.3 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C=C1)CS(=O)(=O)N(C)C
Name
Quantity
45 mL
Type
solvent
Smiles
Cl
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Name
Quantity
200 mL
Type
solvent
Smiles
O
Name
Quantity
5 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[K+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CUSTOM
Type
CUSTOM
Details
the ethanol removed in vacuo
ADDITION
Type
ADDITION
Details
The resulting aqueous solution was treated with 15% aqueous potassium hydroxide
CUSTOM
Type
CUSTOM
Details
Precipitate began forming at pH four
CUSTOM
Type
CUSTOM
Details
The product was isolated by filtration
CUSTOM
Type
CUSTOM
Details
dried for sixteen hours at 65° C. at 0.05 mm Hg

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
NC1=CC=C(C=C1)CS(=O)(=O)N(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 21 g
YIELD: PERCENTYIELD 83%
YIELD: CALCULATEDPERCENTYIELD 107.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.